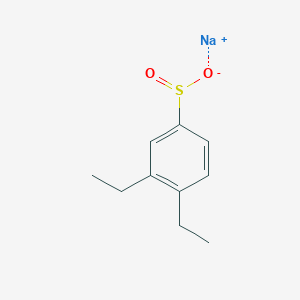
Sodium 3,4-diethylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,4-diethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C10H13NaO2S. It is a sodium salt of 3,4-diethylbenzenesulfinic acid and is used primarily in organic synthesis as a versatile building block for various chemical reactions. This compound is known for its stability and reactivity, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 3,4-diethylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonylation of 3,4-diethylbenzene using sulfur dioxide and a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Polar solvents like water or ethanol
Catalysts: None required for the basic sulfonylation reaction
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3,4-diethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids or sulfones.
Reduction: Can be reduced to form thiols or sulfides.
Substitution: Participates in nucleophilic substitution reactions to form sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfonic acids, sulfones
Reduction: Thiols, sulfides
Substitution: Sulfonamides, sulfonyl chlorides
Applications De Recherche Scientifique
Sodium 3,4-diethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into various molecules.
Biology: Employed in the modification of biomolecules for studying protein-sulfur interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of sodium 3,4-diethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfinyl group (-SO2Na) can attack electrophilic centers, leading to the formation of new C-S bonds. In oxidation reactions, the sulfinyl group can be converted to a sulfonyl group (-SO2H), which can further react to form various sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium 4-methylbenzenesulfinate
Comparison: Sodium 3,4-diethylbenzene-1-sulfinate is unique due to the presence of two ethyl groups on the benzene ring, which can influence its reactivity and steric properties. Compared to sodium benzenesulfinate, which lacks these substituents, this compound may exhibit different reactivity patterns and selectivity in chemical reactions. The ethyl groups can also affect the compound’s solubility and stability, making it suitable for specific applications where other sulfinates may not be as effective.
Propriétés
Formule moléculaire |
C10H13NaO2S |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
sodium;3,4-diethylbenzenesulfinate |
InChI |
InChI=1S/C10H14O2S.Na/c1-3-8-5-6-10(13(11)12)7-9(8)4-2;/h5-7H,3-4H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
MGEJLGUCIZRGLI-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C=C(C=C1)S(=O)[O-])CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)
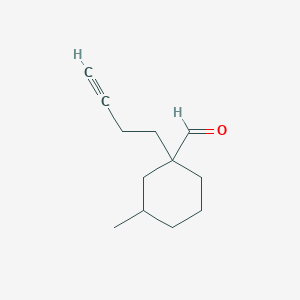
![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
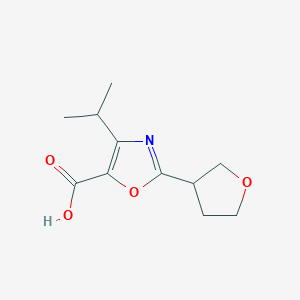
![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)
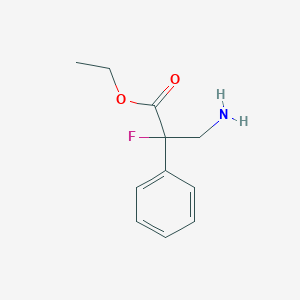
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine](/img/structure/B13240540.png)
![1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine](/img/structure/B13240543.png)
![tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13240548.png)
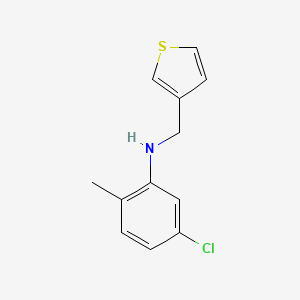

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13240572.png)
